

Enavogliflozin Preclinical Research Technical Support Center

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Compound of Interest		
Compound Name:	Enavogliflozin	
Cat. No.:	B607307	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **Enavogliflozin** in preclinical studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical experiments with **Enavogliflozin**.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Inconsistent or lower-than- expected reduction in blood glucose levels.	Improper Drug Formulation or Administration: Inaccurate dosage calculation, incomplete dissolution of Enavogliflozin, or improper oral gavage technique.	- Verify all dosage calculations Ensure Enavogliflozin is fully dissolved in the vehicle (e.g., a mixture of 10% DMSO and 90% saline).[1] - Confirm proper oral gavage technique to ensure the full dose is administered.
Animal Model Variability: Differences in the metabolic state of the animals (e.g., fed vs. fasted) can influence drug absorption and efficacy.	- Standardize the feeding schedule of the animals. While studies have shown no significant difference in Enavogliflozin pharmacokinetics between fed and fasted mice, consistency is key for reducing variability.[2]	
Species-Specific Differences in Bioavailability: Oral bioavailability of Enavogliflozin is higher in mice (84.5–97.2%) compared to rats (56.3–62.1%).[2][3][4][5]	- Adjust dosage accordingly when switching between rodent species, considering the differences in bioavailability.	
Observation of Dehydration in Animal Models.	Mechanism of Action: As an SGLT2 inhibitor, Enavogliflozin increases urinary glucose excretion, leading to osmotic diuresis and potential dehydration.	- Ensure animals have ad libitum access to water.[1] - Monitor for signs of dehydration, such as reduced skin turgor, decreased urine output (despite initial increases), and lethargy Consider providing hydration support (e.g., subcutaneous fluids) if necessary, in consultation with a veterinarian.



Unexpected Mortalities or Severe Adverse Events.	Off-Target Effects or Overdose: Although preclinical studies have shown a good safety profile, high doses or specific sensitivities in certain animal models could lead to adverse effects.	 Re-verify dosage calculations to rule out overdose Conduct a thorough necropsy to investigate the cause of death. Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
Difficulty in Detecting Increased Urinary Glucose Excretion (UGE).	Timing of Urine Collection: The peak effect of Enavogliflozin on UGE may occur at a specific time post-administration.	- Collect urine over a 24-hour period to capture the full extent of UGE.[6] - If conducting shorter collections, perform a time-course experiment to identify the peak excretion window.
Assay Sensitivity: The method used to measure urinary glucose may not be sensitive enough to detect the expected increase.	- Utilize a sensitive and validated method for glucose measurement in urine, such as a glucose oxidase-based assay.	

Frequently Asked Questions (FAQs)

1. What is the recommended oral dosage range for **Enavogliflozin** in preclinical studies?

Based on pharmacokinetic and pharmacodynamic studies in rodents, the effective oral dose range for **Enavogliflozin** is typically between 0.3 mg/kg and 3 mg/kg.[1][3][5] This range has been shown to be dose-proportional in both mice and rats.[2][3][4][5]

2. How should **Enavogliflozin** be formulated for oral administration in rodents?

Enavogliflozin can be dissolved in a vehicle consisting of 10% Dimethyl Sulfoxide (DMSO) and 90% saline for oral gavage.[1][2] It is crucial to ensure the compound is completely dissolved before administration.

3. What is the mechanism of action of **Enavogliflozin**?



Enavogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[7] By inhibiting SGLT2, **Enavogliflozin** prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[7][8][9]

4. What are the key pharmacokinetic parameters of **Enavogliflozin** in mice and rats?

The following tables summarize the key pharmacokinetic parameters of **Enavogliflozin** in mice and rats after oral administration.

Table 1: Pharmacokinetic Parameters of **Enavogliflozin** in Mice (Oral Administration)

Dose (mg/kg)	Cmax/D (ng/mL/mg/kg)	Tmax (h)	AUC∞/D (h·ng/mL/mg/k g)	Oral Bioavailability (%)
0.3	283 ± 103	0.25	453 ± 91	97.2
1	240 ± 59	0.25	394 ± 40	84.5
3	284 ± 61	0.25	437 ± 45	93.7
Data from Pang et al., 2022.[3]				

Table 2: Pharmacokinetic Parameters of **Enavogliflozin** in Rats (Oral Administration)

Dose (mg/kg)	Cmax/D (ng/mL/mg/kg)	Tmax (h)	AUC∞/D (h·ng/mL/mg/k g)	Oral Bioavailability (%)
0.3	114 ± 44	0.5	315 ± 40	62.1
1	102 ± 26	0.5	285 ± 50	56.3
3	120 ± 29	0.5	310 ± 56	60.9
Data from Pang et al., 2022.[3]				



5. How is **Enavogliflozin** primarily excreted?

Preclinical studies suggest that **Enavogliflozin** is primarily excreted through the biliary system into the feces. In mice, after intravenous injection, approximately 39.3% of the parent drug was recovered in the feces and 6.6% in the urine within 72 hours.[3][4] In rats, fecal recovery was about 15.9% and urinary recovery was 0.7% over the same period, also indicating a higher degree of biliary excretion.[2][4][5]

Experimental Protocols

Protocol 1: Oral Administration of **Enavogliflozin** in Rodents

- Preparation of Dosing Solution:
 - Calculate the required amount of Enavogliflozin based on the desired dose and the number of animals.
 - Prepare a vehicle of 10% DMSO and 90% saline.
 - Dissolve the Enavogliflozin powder in the vehicle. Ensure complete dissolution, using a vortex mixer if necessary.
- Animal Preparation:
 - Animals should be fasted for at least 12 hours prior to dosing, with free access to water.
- Administration:
 - Administer the prepared Enavogliflozin solution via oral gavage at the calculated volume for each animal's body weight.

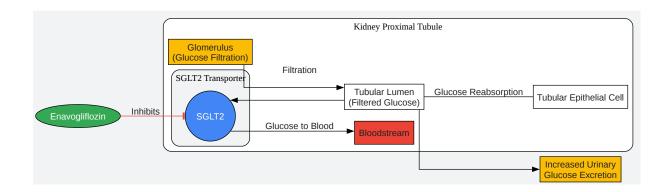
Protocol 2: Monitoring Urinary Glucose Excretion (UGE)

- Animal Housing:
 - House individual animals in metabolic cages to allow for the separate collection of urine and feces.



- Urine Collection:
 - Collect urine over a 24-hour period following the administration of Enavogliflozin or vehicle.
- Glucose Measurement:
 - Measure the total volume of urine collected.
 - Determine the glucose concentration in the urine using a validated glucose assay (e.g., glucose oxidase method).
 - Calculate the total amount of glucose excreted over the 24-hour period.

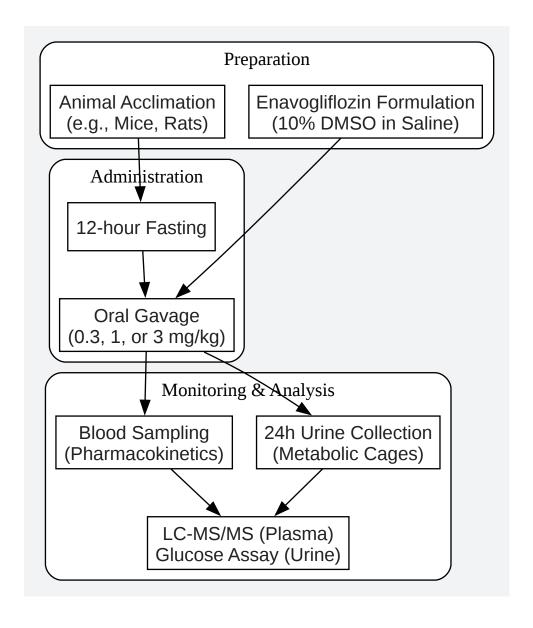
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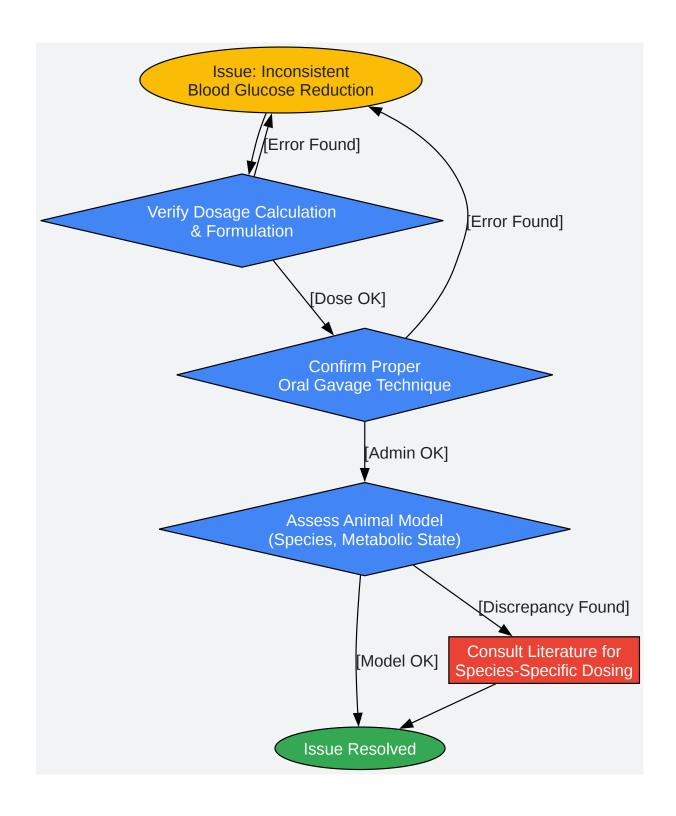
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Caption: Mechanism of action of **Enavogliflozin** in the kidney.









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